molecular formula C11H16N2O2 B1362390 2-(4-Isopropylphenoxy)acetohydrazide CAS No. 443905-53-1

2-(4-Isopropylphenoxy)acetohydrazide

Cat. No.: B1362390
CAS No.: 443905-53-1
M. Wt: 208.26 g/mol
InChI Key: SGEKDXDLMYFJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Isopropylphenoxy)acetohydrazide is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol This compound is characterized by the presence of an isopropyl group attached to a phenoxy ring, which is further connected to an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenoxy)acetohydrazide typically involves the reaction of 4-isopropylphenol with chloroacetic acid to form 2-(4-isopropylphenoxy)acetic acid. This intermediate is then converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions .

  • Step 1: Formation of 2-(4-Isopropylphenoxy)acetic acid

      Reagents: 4-Isopropylphenol, chloroacetic acid

      Conditions: Reflux in the presence of a base such as sodium hydroxide

  • Step 2: Conversion to this compound

      Reagents: 2-(4-Isopropylphenoxy)acetic acid, hydrazine hydrate

      Conditions: Reflux

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amine or other reduced forms.

    Substitution: The phenoxy ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy ring or the hydrazide group.

    Reduction: Reduced forms such as amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Isopropylphenoxy)acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenoxy)acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazide group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenoxy)acetohydrazide
  • 2-(4-Ethylphenoxy)acetohydrazide
  • 2-(4-Tert-butylphenoxy)acetohydrazide

Uniqueness

2-(4-Isopropylphenoxy)acetohydrazide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8(2)9-3-5-10(6-4-9)15-7-11(14)13-12/h3-6,8H,7,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEKDXDLMYFJOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359535
Record name 2-(4-isopropylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443905-53-1
Record name 2-(4-isopropylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Isopropylphenoxy)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(4-Isopropylphenoxy)acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-(4-Isopropylphenoxy)acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-(4-Isopropylphenoxy)acetohydrazide
Reactant of Route 5
2-(4-Isopropylphenoxy)acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-(4-Isopropylphenoxy)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.